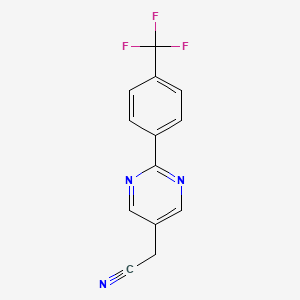
2-(4-(Trifluoromethyl)phenyl)pyrimidine-5-acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Trifluoromethyl)phenyl)pyrimidine-5-acetonitrile is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrimidine ring with an acetonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Trifluoromethyl)phenyl)pyrimidine-5-acetonitrile typically involves multiple steps. One common method includes the trifluoromethylation of a suitable precursor, followed by cyclization to form the pyrimidine ring. The acetonitrile group is then introduced through nucleophilic substitution reactions .
Industrial Production Methods: Industrial production of this compound often relies on optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts and solvents to facilitate the trifluoromethylation and cyclization processes .
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-(Trifluoromethyl)phenyl)pyrimidine-5-acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetonitrile group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Aplicaciones Científicas De Investigación
2-(4-(Trifluoromethyl)phenyl)pyrimidine-5-acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is utilized in the development of agrochemicals and other industrial products .
Mecanismo De Acción
The mechanism of action of 2-(4-(Trifluoromethyl)phenyl)pyrimidine-5-acetonitrile involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling .
Comparación Con Compuestos Similares
- 2-(Trifluoromethyl)phenyl acetonitrile
- 4-(Trifluoromethyl)pyridine
- Trifluoromethylpyridine derivatives
Comparison: Compared to these similar compounds, 2-(4-(Trifluoromethyl)phenyl)pyrimidine-5-acetonitrile is unique due to its specific structure, which combines a trifluoromethyl group with a pyrimidine ring and an acetonitrile group. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C13H8F3N3 |
|---|---|
Peso molecular |
263.22 g/mol |
Nombre IUPAC |
2-[2-[4-(trifluoromethyl)phenyl]pyrimidin-5-yl]acetonitrile |
InChI |
InChI=1S/C13H8F3N3/c14-13(15,16)11-3-1-10(2-4-11)12-18-7-9(5-6-17)8-19-12/h1-4,7-8H,5H2 |
Clave InChI |
LTXPMBFOCFGGEP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NC=C(C=N2)CC#N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


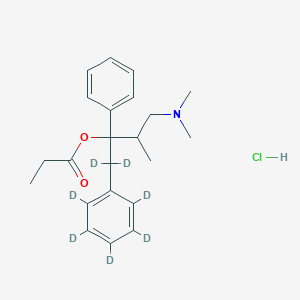
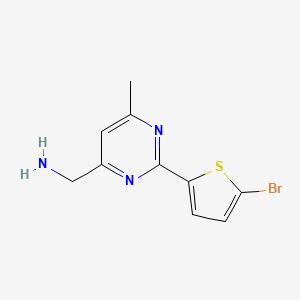
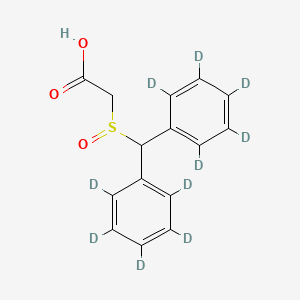
![N-[1-(1-Naphthalenyl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B13441199.png)
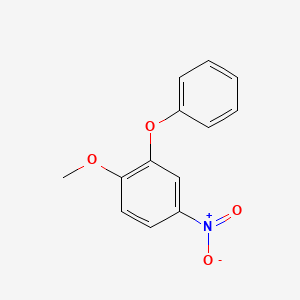
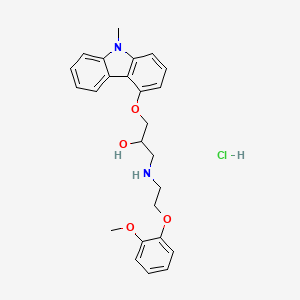
![1H-Pyrazolo[4,3-c]pyridine, 4,5,6,7-tetrahydro-1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-](/img/structure/B13441215.png)
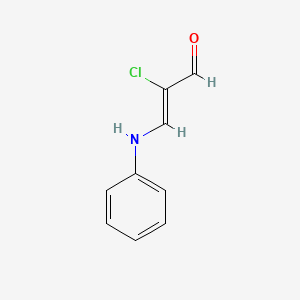
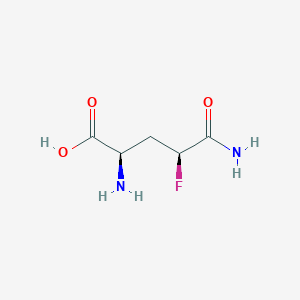

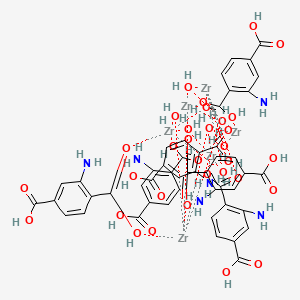
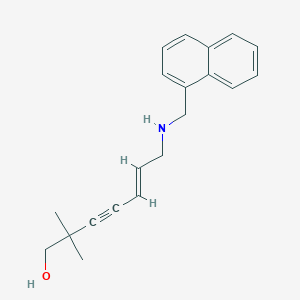
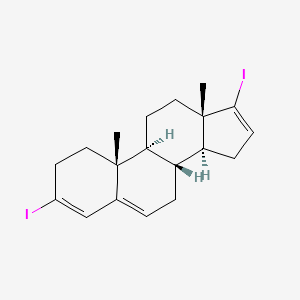
![(3Z,8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-3-hydroxyimino-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B13441267.png)
